molecular formula C21H22N2O2S B2642530 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 922480-30-6

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2642530
CAS No.: 922480-30-6
M. Wt: 366.48
InChI Key: VCVFAIJKLSIJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic small molecule featuring a thiazole core, a privileged structure in medicinal chemistry. The thiazole ring is a versatile heterocycle known for its aromaticity and presence in a wide array of biologically active compounds and approved drugs . Molecules containing the N-(thiazol-2-yl)acetamide scaffold have been identified in virtual screening studies as possessing significant research value, particularly for their potential to interact with key biological targets . For instance, structurally similar compounds have been investigated for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a promising avenue for antiviral research . Furthermore, such acetamide-linked heterocyclic compounds are frequently explored in oncology research for their cytotoxic and apoptosis-inducing activities against various cancer cell lines . The specific substitution pattern on this molecule—with its 3,4-dimethylphenyl and 4-ethoxyphenyl groups—is designed to modulate its physicochemical properties, including lipophilicity and potential for target binding, making it a compound of high interest for hit-to-lead optimization campaigns. This product is intended for research purposes such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-18-9-6-16(7-10-18)12-20(24)23-21-22-19(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFAIJKLSIJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties . Additionally, it can interact with DNA and proteins, leading to its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Thiazole Substituent (Position 4) Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity/Properties References
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 3,4-Dimethylphenyl 4-Ethoxyphenyl 363.43* Not explicitly reported (structural focus)
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl 4-Ethoxyphenyl 363.43 Heterocyclic building block
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Methyl 263.29 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazol-2-yl (direct) 287.16 Structural analog of benzylpenicillin
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl Methyl 285.74 c-Abl kinase activation (synthetic focus)

*Calculated based on molecular formula C₂₀H₂₁N₂O₂S.

Key Observations:

  • Biological Activity: Compound 6a demonstrates non-selective COX inhibition, whereas the target compound’s 4-ethoxyphenyl group may confer distinct selectivity due to steric and electronic differences.

Substituted Acetamide Derivatives with Varied Pharmacophores

Key Observations:

  • Solubility : The pyridylmethoxy group in 8f enhances water solubility compared to the target compound’s ethoxy and dimethyl groups, which may favor lipid bilayer penetration.
  • carbodiimides) may affect purity .

Thiazole Derivatives with Extended Aromatic Systems

Example: N-(3,5-Dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

  • Pharmacokinetics : The benzofuran analog’s higher molecular weight (C₂₈H₂₃FN₂O₂S; 482.56 g/mol) may reduce bioavailability compared to the target compound (363.43 g/mol) .

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structure comprises a thiazole ring substituted with a 3,4-dimethylphenyl group and an ethoxyphenylacetamide moiety.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O2SC_{20}H_{22}N_2O_2S. The compound features:

  • A thiazole ring , which is known for its diverse biological activities.
  • Substituents that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety plays a crucial role in modulating enzyme activity, which can lead to antimicrobial and anticancer effects. Research indicates that this compound may inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thus exerting its therapeutic effects.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating effective inhibition. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines. The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
2-AminothiazoleThiazole ring with amino groupAntimicrobial
N-PhenylacetamideAcetamide moietyAnalgesic
N-(4-Methoxyphenyl)acetamideAcetamide with methoxy groupAnticancer

This table highlights the comparative biological activities of related compounds, underscoring the unique position of this compound due to its specific structural features.

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. Results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to controls. The mechanism was attributed to increased apoptosis markers and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?

  • Methodology : A robust approach involves coupling 3,4-dimethylphenyl-substituted thiazole-2-amine with 4-ethoxyphenylacetic acid derivatives using carbodiimide-based coupling reagents (e.g., HATU or EDCI) in anhydrous DMSO or dichloromethane. The reaction typically requires a base (e.g., triethylamine) and proceeds under inert conditions at 0–25°C. Post-synthesis purification via silica gel chromatography or recrystallization is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Protect acid-sensitive functional groups (e.g., ethoxy) during coupling steps .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Characteristic signals include:
  • Aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm, split due to substituents).
  • Thiazole ring protons (δ 7.5–8.0 ppm).
  • Ethoxy group protons (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
  • Acetamide NH proton (δ 8.5–10.0 ppm, broad singlet).
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 150–160 ppm). Cross-validate assignments using DEPT and HSQC experiments .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess protein synthesis inhibition via radiolabeled amino acid incorporation .
  • Anti-Proliferative Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reagent solubility and reaction kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
    • Data Contradiction : If yields drop at scale, investigate heat dissipation or byproduct formation via LC-MS .

Q. How does tautomeric equilibria influence its structural dynamics and bioactivity?

  • Methodology :

  • NMR Titration : Dissolve the compound in DMSO-d₆/CDCl₃ mixtures to observe tautomer ratios (e.g., keto-enol forms). Integrate NH/OH proton signals under varying pH .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy barriers between tautomers. Correlate with bioactivity shifts in enzyme inhibition assays (e.g., COX/LOX) .

Q. What strategies resolve discrepancies in crystallographic data versus solution-phase NMR structures?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine solid-state conformation (e.g., dihedral angles between thiazole and aryl rings). Compare with solution-phase NOESY data to identify flexible regions .
  • Molecular Dynamics Simulations : Simulate solvation effects (e.g., in water/DMSO) to reconcile crystal packing forces with dynamic behavior .

Hypothesis-Driven Research Questions

Q. Can substituent modifications on the thiazole ring enhance selectivity for kinase targets?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 4-position. Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays .
  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites. Prioritize analogs with improved hydrophobic contacts .

Q. Does the ethoxy group contribute to metabolic stability in vivo?

  • Methodology :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat). Quantify parent compound degradation via LC-MS/MS. Compare with analogs lacking the ethoxy group .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.